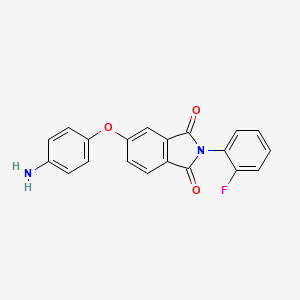

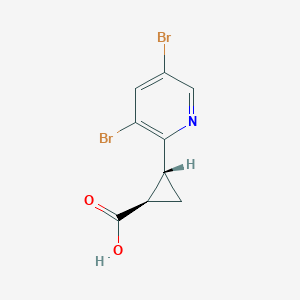

![molecular formula C32H35N3O4S2 B2503592 ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 532970-47-1](/img/structure/B2503592.png)

ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to be a complex organic molecule with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, the first paper discusses a compound with anti-rheumatic potential, which suggests that the compound may also have similar therapeutic applications .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of thiocarbamoyl derivatives with metal ions to form various complexes, as described in the first paper . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions that would allow for the incorporation of the indole and thiazole moieties present in its structure.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques such as elemental analysis, spectral analysis (UV-Vis, IR, (1)H NMR, and EPR), conductance, thermal analysis, and magnetic moments . These methods would be essential in confirming the structure of the compound , ensuring that the desired product has been synthesized with the correct molecular framework.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, leading to the formation of various derivatives, such as pyran, pyridine, and pyridazine derivatives . This suggests that the compound may also exhibit reactivity that allows it to undergo further chemical transformations, potentially leading to the formation of a diverse array of pharmacologically active derivatives.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Biological Activity

Research has explored the synthesis of novel cycloalkylthiophene-Schiff bases and their metal complexes, demonstrating antimicrobial and antifungal activities against various pathogenic strains. Such compounds, including similar ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate derivatives, could be valuable in developing new antimicrobial agents (Altundas et al., 2010).

Antitumor Evaluation

The synthesis of different heterocyclic derivatives from related precursor molecules has been shown to yield compounds with significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. These findings indicate the potential of structurally complex thiophene derivatives in cancer research (Shams et al., 2010).

Anticancer Activity of Novel Heterocycles

Utilizing thiophene-incorporated thioureido substituents as precursors, researchers have developed new heterocycles with potent activity against the colon HCT-116 human cancer cell line, showcasing the therapeutic potential of such compounds in treating cancer (Abdel-Motaal et al., 2020).

Antimicrobial and Antioxidant Studies

Lignan conjugates synthesized via cyclopropanation, including thiophene derivatives, have shown excellent antimicrobial and remarkable antioxidant activities, suggesting their utility in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anti-rheumatic Potential

The synthesis and characterization of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have revealed significant anti-rheumatic effects in vivo, highlighting the compound's potential in anti-rheumatic drug development (Sherif & Hosny, 2014).

Propriétés

IUPAC Name |

ethyl 2-[[2-[1-[2-[(2-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O4S2/c1-3-39-32(38)29-24-14-5-4-6-16-26(24)41-31(29)34-28(36)20-40-27-19-35(25-15-10-9-13-23(25)27)18-17-33-30(37)22-12-8-7-11-21(22)2/h7-13,15,19H,3-6,14,16-18,20H2,1-2H3,(H,33,37)(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGOKPRXWKJTQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

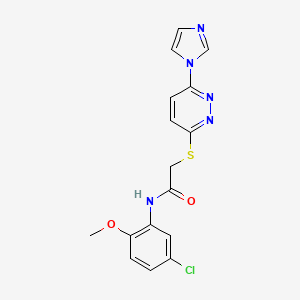

![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

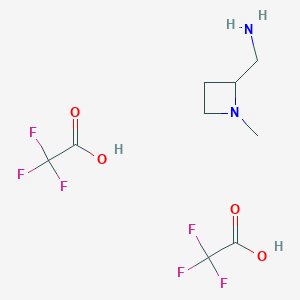

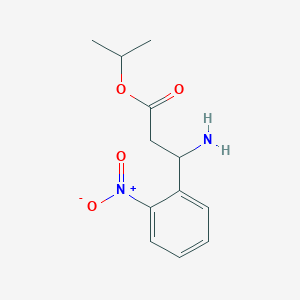

![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)

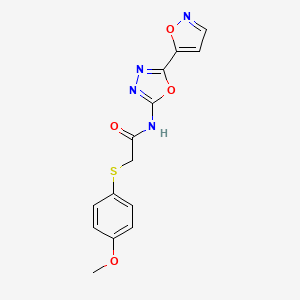

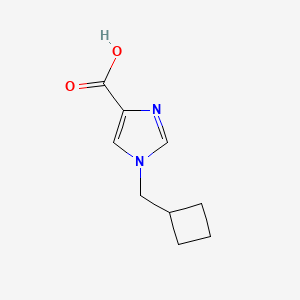

![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)

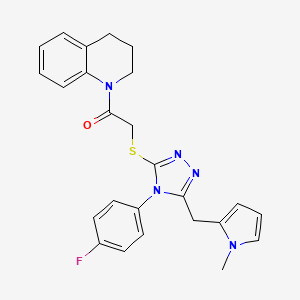

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)

![2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B2503527.png)

![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)